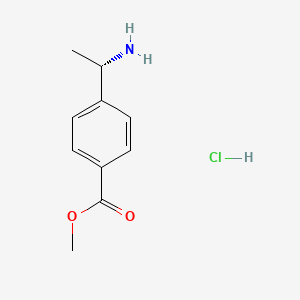![molecular formula C7H7ClO2S B3030039 2-(Chloromethyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine CAS No. 857419-46-6](/img/structure/B3030039.png)
2-(Chloromethyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of chlorinated organic compounds can be complex and is influenced by the functional groups present in the starting materials. For instance, paper describes the electrooxidative double ene-type chlorination to produce 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene, which suggests that similar electrochemical methods could potentially be applied to synthesize related chloromethyl compounds. The reaction conditions, such as the use of a two-layer solvent system and the presence of acids, are critical for the selective preparation of the desired chlorinated products.
Molecular Structure Analysis
The molecular structure of chlorinated compounds is often characterized by the presence of chloromethyl groups, which can influence the reactivity and physical properties of the molecule. For example, the presence of a chloromethyl group in the compounds discussed in paper is crucial for the subsequent reactions leading to unsaturated diols and perhydrofuropyrans. The structure of "2-(Chloromethyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine" would likely exhibit similar reactivity due to the presence of the chloromethyl group.
Chemical Reactions Analysis
Chlorinated compounds can undergo various chemical reactions, including substitution reactions with nucleophiles as described in paper . The reactivity of chlorides like 2-Chloro-1,3,5-trithiane and 2-Chloro-1,3-dithiane with nucleophiles can provide insights into the potential reactions of "2-(Chloromethyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine" with different nucleophilic agents. The solvent dependence of the 1H NMR spectra and the ionic dissociation behavior of these chlorides are also noteworthy, as they can affect the outcome of the reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated compounds are influenced by their molecular structure. For instance, the tautomeric equilibria described in paper for 3-formyl-2-oxo-1,2-dihydroquinoxaline chlorophenylhydrazones indicate that chlorinated compounds can exhibit different forms in solution, which can have implications for their physical properties, such as solubility and stability. The presence of chloromethyl groups and other substituents can significantly alter these properties.
Applications De Recherche Scientifique
Chiral Sensing and Recognition
2-(Chloromethyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine derivatives have been used in the synthesis of chiral poly(3,4-ethylenedioxythiophene) (PEDOT) polymers for chiral recognition. These materials have shown promise in discriminating between enantiomers of certain compounds, such as 3,4-dihydroxyphenylalanine (DOPA) (Dong et al., 2016).
Electrochemical Sensing
The compound has been used to synthesize functionalized PEDOT derivatives for electrochemical sensing applications. These derivatives show good reversible redox activity and have been used for sensing specific analytes like dopamine (Zhang et al., 2013).
Supercapacitor Applications
Chloromethyl functionalized PEDOT nanowires, synthesized from 2-(Chloromethyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine, have been explored for their application in supercapacitors due to their high specific capacitance and energy density (Ma et al., 2016).
Electrochromic Materials
Derivatives of this compound have been investigated for use in electrochromic materials, which change color in response to an electric field. Such materials have applications in smart windows and displays (Kumar et al., 1998), (Chen & Zhang, 2019).
Polyelectrolyte Multilayer Films
The compound has been used in the synthesis of water-soluble poly(4-(2,3-dihydrothieno[3,4-b][1,4]dioxin-2-yl-methoxy)-1-butanesulfonic acid (PEDOT-S) for polyelectrolyte multilayer films. These films are useful in applications involving aqueous-based electrolytes (Cutler et al., 2005).
Synthesis of Electrochromic Polymers
2-(Chloromethyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine derivatives have been used to synthesize new electrochromic polymers that exhibit multielectrochromic behavior and stability, potentially useful for organic electronics and bioelectronics applications (Cansu-Ergun & Önal, 2018).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(chloromethyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2S/c8-1-5-2-9-6-3-11-4-7(6)10-5/h3-5H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOXHKOVMJCKBOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CSC=C2O1)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40647716 | |
| Record name | 2-(Chloromethyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40647716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine | |
CAS RN |
857419-46-6 | |
| Record name | 2-(Chloromethyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40647716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 857419-46-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6S,9aS)-N-benzyl-6-(4-hydroxybenzyl)-8-(naphthalen-1-ylmethyl)-4,7-dioxooctahydro-1H-pyrazino[1,2-a]pyrimidine-1-carboxamide](/img/structure/B3029957.png)








![Carbamic acid, [(1-methylcyclopropyl)sulfonyl]-, 1,1-dimethylethyl ester](/img/structure/B3029970.png)



